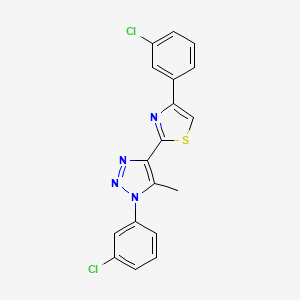

4-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole

Description

The compound 4-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is a heterocyclic hybrid featuring a thiazole core linked to a 1,2,3-triazole moiety. Both aromatic rings are substituted with 3-chlorophenyl groups, distinguishing it from analogs with para-substituted halogens.

Properties

IUPAC Name |

4-(3-chlorophenyl)-2-[1-(3-chlorophenyl)-5-methyltriazol-4-yl]-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2N4S/c1-11-17(22-23-24(11)15-7-3-6-14(20)9-15)18-21-16(10-25-18)12-4-2-5-13(19)8-12/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJWRWNMLPMPVOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C3=NC(=CS3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Formation of the Triazole Ring: The triazole ring can be synthesized via the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Coupling of the Rings: The final step involves coupling the thiazole and triazole rings through a suitable linker, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions often use reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the phenyl rings.

Scientific Research Applications

Anticancer Activity

Recent research has shown that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance:

- A study demonstrated that derivatives of thiazole and triazole displayed cytotoxic effects against various cancer cell lines such as HCT116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer) .

- The presence of chlorophenyl groups has been associated with enhanced biological activity due to their electron-withdrawing effects, which can stabilize the active form of the compound.

Antifungal Properties

The triazole moiety is well-known for its antifungal activity. Compounds similar to 4-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole have been tested against various fungal strains:

- In vitro studies showed promising results against Candida spp. and Aspergillus spp., indicating potential application in treating fungal infections .

Antibacterial Effects

Research indicates that this compound may also possess antibacterial properties:

- A study reported that thiazole derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting that the incorporation of triazole enhances this effect .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Mohamed & Ramadan (2020) | Synthesized phenylthiazole derivatives with significant anticancer activity against HCT-15 colon carcinoma cells | Anticancer |

| Sayed et al. (2020) | Developed thiazole analogues showing remarkable effectiveness against multiple cancer cell lines | Anticancer |

| Recent Antifungal Study | Compound demonstrated potent activity against Candida albicans | Antifungal |

Mechanism of Action

The mechanism of action of 4-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole would depend on its specific biological activity. Generally, compounds with thiazole and triazole rings can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

Substituent Position and Halogen Effects

The position of chlorine substituents significantly influences molecular conformation and intermolecular interactions. For instance:

- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (para-Cl) .

- Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (para-F) .

- Target Compound : Both substituents are meta-chlorophenyl.

Crystallographic studies reveal that compounds 4 and 5 are isostructural with triclinic symmetry (P¯1) but exhibit slight adjustments in crystal packing due to Cl vs. F substitutions . In contrast, the target compound’s meta-substitution likely disrupts planarity, altering π-π stacking and hydrogen bonding compared to para-substituted analogs.

Molecular Conformation and Crystal Packing

- Planarity : In compounds 4 and 5, the fluorophenyl groups are nearly planar except for one perpendicular orientation, facilitating dense crystal packing . The meta-chlorophenyl groups in the target compound may introduce steric hindrance, reducing packing efficiency.

Data Tables

Table 1: Structural and Crystallographic Comparison

Biological Activity

The compound 4-(3-chlorophenyl)-2-(1-(3-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, antifungal, and anticancer activities. This article aims to provide an in-depth analysis of the biological activity associated with this specific compound, supported by relevant data and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHClNS

- Molecular Weight : 366.2 g/mol

The presence of both chlorophenyl and triazole moieties suggests potential interactions with biological targets that could lead to significant pharmacological effects.

Biological Activity Overview

The biological activity of thiazole derivatives often correlates with their structural features. The following sections summarize the key findings related to the biological activity of the compound .

Anticancer Activity

Thiazole derivatives have shown promising anticancer properties. For instance, certain thiazole compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

- Case Study : A study indicated that compounds similar to the one under review exhibited IC values less than that of doxorubicin, a standard chemotherapy drug. The structural activity relationship (SAR) analysis revealed that electron-donating groups significantly enhance cytotoxicity. Specifically, compounds with a methyl group on the phenyl ring showed improved activity against cancer cells .

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. Research has shown that derivatives can inhibit the growth of various bacterial strains.

- Research Findings : A recent investigation revealed that thiazole derivatives possess notable antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of halogen substituents, such as chlorine, was found to enhance this antimicrobial efficacy .

Antifungal Activity

In addition to antibacterial properties, thiazole compounds have been evaluated for antifungal activity.

- Study Results : Compounds exhibiting structural similarities to the target compound were tested against fungal pathogens like Candida albicans. The results indicated significant antifungal activity, suggesting potential therapeutic applications in treating fungal infections .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key factors influencing activity include:

- Substituents : The presence of electron-donating groups (e.g., methyl groups) on aromatic rings enhances cytotoxicity.

- Halogen Atoms : Chlorine atoms improve antimicrobial and antifungal activities by increasing lipophilicity and facilitating membrane penetration.

- Triazole Moiety : The incorporation of triazole rings is essential for enhancing interactions with biological targets such as enzymes and receptors .

Data Table: Biological Activity Summary

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Triazole Formation | PEG-400 | Cu(I) | 70–80 | 65–78 | |

| Thiazole Synthesis | DMF | None | 100–120 | 72–85 |

Advanced: How can reaction conditions be optimized to improve yield and purity in multi-step syntheses?

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in thiazole formation, while PEG-400 improves triazole cyclization via phase-transfer catalysis .

- Catalyst Screening : For triazole synthesis, Cu(I) catalysts with stabilizing ligands (e.g., TBTA) reduce side reactions. Heterogeneous catalysts (e.g., Bleaching Earth Clay) simplify purification .

- Workflow Automation : Continuous flow reactors minimize thermal degradation in exothermic steps (e.g., thiazole ring closure) .

Q. Key Data :

- Suboptimal solvent choice (e.g., THF instead of DMF) reduces thiazole yield by ~20% due to poor intermediate solubility .

- Cu(I) catalyst concentration >5 mol% increases triazole yield but risks copper contamination, complicating purification .

Basic: Which spectroscopic and chromatographic techniques are essential for structural validation?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Assigns protons on aromatic rings (δ 7.2–8.1 ppm for chlorophenyl groups) and methyl substituents (δ 2.4–2.6 ppm) .

- ¹³C NMR : Confirms thiazole (C-2 at ~167 ppm) and triazole (C-4 at ~145 ppm) carbons .

- Infrared Spectroscopy (IR) : Identifies C-Cl stretching (750–800 cm⁻¹) and triazole C=N vibrations (1520–1560 cm⁻¹) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed using C18 columns (acetonitrile/water gradient, retention time ~12 min) .

Advanced: How can X-ray crystallography and computational methods resolve structural ambiguities?

- Single-Crystal XRD : SHELXL refinement (via SHELX-2018) resolves bond-length discrepancies (e.g., triazole N-N bonds at 1.31–1.34 Å vs. DFT-predicted 1.32 Å) .

- DFT Calculations : B3LYP/6-31G(d) models predict frontier molecular orbitals (HOMO-LUMO gap ~4.1 eV), correlating with experimental UV-Vis data .

Q. Table 2: Crystallographic Data for Analogous Compounds

| Compound ID | Space Group | Bond Length (Å) | Planarity Deviation (°) | Reference |

|---|---|---|---|---|

| 4 | P 1 | 1.32 (N-N) | 2.1 | |

| 5 | P 1 | 1.33 (N-N) | 1.8 |

Advanced: How do substituent variations on the triazole and thiazole rings influence biological activity?

- 3-Chlorophenyl vs. 4-Methoxyphenyl :

- Chlorophenyl enhances hydrophobic interactions with enzyme pockets (e.g., COX-2 inhibition IC₅₀ = 1.2 µM vs. 3.8 µM for methoxy analogs) .

- Methoxy groups improve solubility but reduce membrane permeability .

- Methyl Substituent : A 5-methyl group on the triazole increases metabolic stability (t₁/₂ = 8.2 h vs. 3.5 h for non-methylated analogs) .

Q. Table 3: Structure-Activity Relationship (SAR) Data

| Substituent Position | Biological Activity (IC₅₀, µM) | LogP | Reference |

|---|---|---|---|

| 3-Chlorophenyl | 1.2 (COX-2) | 3.8 | |

| 4-Methoxyphenyl | 3.8 (COX-2) | 2.1 |

Basic: What methods ensure compound purity and stability during storage?

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (ethanol/water) achieves >99% purity .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) show <5% decomposition when stored in amber vials under nitrogen .

Advanced: How can molecular docking elucidate interactions with biological targets?

- Software : AutoDock Vina or Schrödinger Suite for docking into COX-2 (PDB: 5KIR) .

- Key Interactions :

Figure 1 : Docking pose of the compound (purple) in COX-2 active site (yellow = Arg120, green = Tyr355) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.